3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-14(19-23-17-7-4-10-22-20(17)28-19)5-3-6-16(12)24-29(25,26)13-8-9-18(27-2)15(21)11-13/h3-11,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJORALIZLREWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article delves into its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Synthesis and Structure
The compound belongs to a class of thiazolo[5,4-b]pyridine derivatives, which have been synthesized through a multi-step process. The synthesis typically involves the formation of the thiazolo[5,4-b]pyridine core followed by the introduction of various substituents such as methoxy and sulfonamide groups. These modifications are crucial for enhancing biological activity.
1. Inhibition of PI3K
Research indicates that the compound exhibits potent inhibitory activity against PI3K, with an IC50 value in the low nanomolar range. In a study focusing on thiazolo[5,4-b]pyridine derivatives, it was found that the sulfonamide functionality plays a critical role in enhancing PI3Kα inhibitory activity. For instance, a related compound demonstrated an IC50 of 3.6 nM, highlighting the potential for similar efficacy in 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide .
2. Anticancer Properties
The thiazolo[5,4-b]pyridine scaffold has been associated with anticancer activity. Compounds within this class have shown effectiveness against various cancer cell lines, including those resistant to standard treatments. The presence of electron-withdrawing groups like fluorine and methoxy enhances cytotoxicity by improving interactions with target proteins involved in cancer progression .
3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiazole and pyridine rings significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Sulfonamide group presence | Essential for PI3K inhibition |
| Fluorine substitution | Increases potency against cancer cell lines |
| Methoxy group on phenyl ring | Enhances interaction with target proteins |
| Removal of methoxy | Slight decrease in potency (IC50 = 4.0 nM) |
These findings suggest that careful tuning of substituents can optimize biological activity.
Case Study 1: PI3K Inhibition
A study investigated a series of thiazolo[5,4-b]pyridine derivatives for their ability to inhibit PI3K. The lead compound from this series exhibited an IC50 value of 3.6 nM against PI3Kα, demonstrating significant selectivity and potency . This case underlines the importance of structural features in determining the efficacy of these compounds.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, several thiazole-based compounds were evaluated for their cytotoxic effects against human glioblastoma and melanoma cell lines. The results indicated that compounds with similar structural motifs to 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors
- Compound 6h : Features a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold. Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The trifluoromethyl group fits into a hydrophobic pocket, enhancing binding .
- Structural Modifications : Insertion of a methylene group (6i) or urea linkage (6j) between the amide and aryl group reduces activity, highlighting the importance of direct conjugation for target interaction .
Thiazolo[5,4-b]Pyridine Derivatives Targeting PI3Kα
Structural Analogs with Modified Linkers or Cores
- 3-Bromo-N-[2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]Benzamide (): Replaces sulfonamide with a benzamide linker.
- 4-Fluoro-N-[4-(7-Methyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-3-yl)Phenyl]Benzenesulfonamide (): Features a thiazolo[3,2-a]pyrimidine core instead of thiazolo[5,4-b]pyridine. The altered ring system may affect binding geometry and selectivity for different kinase targets .
Key Comparative Data
Critical Structural and Functional Insights
Thiazolo[5,4-b]Pyridine Core : Essential for binding to hydrophobic pockets in kinases (e.g., c-KIT) or PI3Kα. Substitutions at R1 (e.g., trifluoromethyl, morpholinyl) modulate potency .
Sulfonamide Linker : The sulfonamide group’s acidity and ability to form hydrogen bonds (e.g., with Lys802 in PI3Kα) are critical. Electron-deficient aryl groups enhance binding .
Methyl on Phenyl Ring: Reduces steric hindrance, facilitating deeper penetration into binding pockets.
Q & A
Q. What are the standard synthetic routes for 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and what challenges arise during its synthesis?
The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling to form the thiazolo[5,4-b]pyridine core and subsequent sulfonamide coupling. Key steps include:
- Suzuki Coupling : Palladium-catalyzed cross-coupling of aryl halides with boronic acids under mild conditions (60–80°C, aqueous/organic solvent systems) .
- Oxidation : Use of m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to form sulfonamide intermediates . Challenges include controlling regioselectivity during heterocycle formation and minimizing by-products during sulfonamide coupling. Purification often requires column chromatography or recrystallization.
Q. What functional groups in this compound are critical for its biological activity, and how are they characterized?
Key functional groups include:
- Thiazolo[5,4-b]pyridine core : Contributes to π-π stacking with enzyme active sites (e.g., kinases).
- Sulfonamide group : Enhances binding affinity via hydrogen bonding .
- Fluorine and methoxy substituents : Improve metabolic stability and membrane permeability . Characterization employs NMR (¹H/¹³C for structural confirmation), HRMS (exact mass verification), and FTIR (functional group identification) .
Q. What preliminary biological screening data exist for this compound?
Early studies report PI3K inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 12–50 nM in enzymatic assays). Cellular assays show antiproliferative effects in cancer lines (e.g., HCT-116, IC₅₀ ≈ 1.2 µM) . Screening protocols often use ATP-competitive kinase assays and Western blotting for downstream target validation (e.g., AKT phosphorylation) .
Advanced Research Questions
Q. How can conflicting IC₅₀ values for PI3K inhibition across studies be resolved?
Discrepancies may arise from:
- Assay conditions : ATP concentrations (e.g., 10 µM vs. 100 µM) affect competitive inhibition metrics.
- Compound purity : Impurities >5% (e.g., unreacted boronic acids) skew activity readings . Mitigation strategies include:
- HPLC purity validation (>98% purity).
- Standardized assay protocols (e.g., ADP-Glo™ Kinase Assay with fixed ATP levels) .
Q. What strategies optimize the Suzuki–Miyaura coupling yield for the thiazolo[5,4-b]pyridine intermediate?
Optimization parameters:
- Catalyst system : Pd(PPh₃)₄ with Buchwald ligands (e.g., SPhos) improves coupling efficiency .
- Solvent : Dioxane/water (4:1) enhances solubility of boronic acids.
- Temperature : 80°C for 12–16 hours maximizes conversion (>90% yield) . Post-reaction quenching with Na₂SO₃ removes residual palladium, reducing toxicity in biological assays .
Q. How do structural modifications (e.g., fluorine position, methyl group addition) influence target selectivity?
Comparative SAR studies show:
- Fluorine at C3 vs. C4: C3 substitution increases PI3Kα selectivity (10-fold over PI3Kγ) due to steric complementarity .
- Methyl group on phenyl ring : Reduces off-target binding to carbonic anhydrase isoforms . Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate these interactions .
Q. What analytical methods resolve stability issues during long-term storage?
Degradation pathways (e.g., sulfonamide hydrolysis) are monitored via:
- Accelerated stability studies : 40°C/75% RH for 4 weeks, analyzed by LC-MS.
- Light exposure tests : USP Class I guidelines to detect photooxidation . Stabilization methods include lyophilization with cryoprotectants (trehalose) and storage under argon .
Methodological Guidance
Q. How to design a robust kinase inhibition assay for this compound?
- Step 1 : Select recombinant kinase (e.g., PI3Kα) and substrate (phosphatidylinositol-4,5-bisphosphate).
- Step 2 : Use a radiometric (³²P-ATP) or fluorescence-based (TR-FRET) assay.
- Step 3 : Include controls (e.g., LY294002 as a reference inhibitor).
- Data analysis : Fit dose-response curves using GraphPad Prism to calculate IC₅₀ .
Q. What computational tools predict binding modes and off-target risks?
- Molecular docking : SwissDock or Glide for binding pose prediction.
- Pharmacophore modeling : PharmaGist identifies conserved interaction motifs.
- Off-target screening : SEA (Similarity Ensemble Approach) predicts interactions with GPCRs or ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
